molecular formula C11H16N4 B1392497 [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1243034-00-5

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No.: B1392497
CAS No.: 1243034-00-5
M. Wt: 204.27 g/mol
InChI Key: SGQQCOJFDWDMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine: is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine are IKK-ɛ and TBK1 . These proteins play a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

The compound interacts with its targets, IKK-ɛ and TBK1, through the process of phosphorylation . This interaction results in the activation of NF-kappaB, which then translocates to the nucleus and binds to specific sequences of DNA called response elements (RE). This binding to RE leads to the transcription of DNA into mRNA, which then produces proteins that can influence numerous cellular functions .

Biochemical Pathways

The activation of NF-kappaB by this compound influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in immune and inflammatory responses, cellular growth and differentiation, and apoptosis . The downstream effects of these pathways can have significant impacts on disease conditions, including cancer, inflammation, autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can impact their bioavailability . .

Result of Action

The result of the action of this compound is the modulation of various cellular functions through the activation of NF-kappaB . This can lead to changes in immune response, inflammation, cell growth and differentiation, and apoptosis . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active.

Biochemical Analysis

Biochemical Properties

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with GABA A receptors, acting as a positive allosteric modulator Additionally, this compound has shown interactions with proton pump inhibitors and aromatase inhibitors, indicating its diverse biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune response . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide during inflammatory responses . This inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity. Additionally, this compound can modulate enzyme activity by altering their conformation and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce beneficial effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, affecting its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool for probing biological pathways and mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    Imidazole: A simpler compound containing only the imidazole ring.

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness: What sets [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine apart from these similar compounds is the combination of both imidazole and pyridine rings in a single molecule. This dual-ring structure imparts unique chemical properties, making it more versatile for various applications in research and industry .

Properties

IUPAC Name

2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQCOJFDWDMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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